(3-Amino-2-hydroxyphenyl)(4-phenylpiperazin-1-yl)methanone
Overview
Description
(3-Amino-2-hydroxyphenyl)(4-phenylpiperazin-1-yl)methanone: is a chemical compound with the molecular formula C17H19N3O2 . It is a derivative of phenylpiperazine and contains both an amino group and a hydroxyl group on the benzene ring, which makes it a versatile compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 3-amino-2-hydroxybenzaldehyde with 4-phenylpiperazine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically requires a solvent like methanol or ethanol and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
(3-Amino-2-hydroxyphenyl)(4-phenylpiperazin-1-yl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in the formation of 3-amino-2-hydroxy-4-nitrophenyl)(4-phenylpiperazin-1-yl)methanone .
Reduction: The compound can be reduced to form 3-amino-2-hydroxyphenyl)(4-phenylpiperazin-1-yl)methanol .
Substitution: The hydroxyl group can undergo substitution reactions with various reagents, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and mild conditions.
Substitution: Halogenating agents like thionyl chloride, and nucleophiles such as alkyl halides.
Major Products Formed:
Nitro derivatives
Alcohols
Halogenated derivatives
Scientific Research Applications
(3-Amino-2-hydroxyphenyl)(4-phenylpiperazin-1-yl)methanone: has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Investigated for its pharmacological properties, such as its potential use as an antidepressant or antipsychotic agent.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways, such as:
Neurotransmitter Systems: It may modulate the activity of neurotransmitters like serotonin and dopamine by binding to their receptors.
Enzyme Inhibition: It could inhibit specific enzymes involved in neurotransmitter metabolism, leading to altered neurotransmitter levels.
Comparison with Similar Compounds
Phenylpiperazine derivatives
Benzodiazepines
Other piperazine-based compounds
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for further research and development in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
(3-amino-2-hydroxyphenyl)-(4-phenylpiperazin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c18-15-8-4-7-14(16(15)21)17(22)20-11-9-19(10-12-20)13-5-2-1-3-6-13/h1-8,21H,9-12,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIBUYFTIYYWTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C(=CC=C3)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729812 | |
Record name | (3-Amino-2-hydroxyphenyl)(4-phenylpiperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70729812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473734-14-4 | |
Record name | (3-Amino-2-hydroxyphenyl)(4-phenylpiperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70729812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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